molecular formula C8H8BrClFNO2 B13057490 (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hcl

(R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hcl

Cat. No.: B13057490
M. Wt: 284.51 g/mol
InChI Key: BXLKGZFBFIZGLY-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination to introduce the amino group at the alpha position.

    Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) for halogen exchange and amines for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation of the amino group can yield nitro or hydroxyl derivatives.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(2-bromo-5-chlorophenyl)acetic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    2-Amino-2-(2-bromo-5-methylphenyl)acetic acid hydrochloride: A derivative with a methyl group instead of fluorine.

Uniqueness

®-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The specific arrangement of these atoms enhances its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

(R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid hydrochloride is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a bromine and fluorine atom attached to a phenyl ring, which may influence its pharmacological properties.

The molecular formula of (R)-2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid HCl is C8H8BrClFNO2C_8H_8BrClFNO_2, with a molecular weight of approximately 284.51 g/mol. The synthesis of this compound typically involves several steps, including:

  • Bromination and Fluorination : Introducing the bromine and fluorine atoms onto the phenyl ring.
  • Amination : Adding the amino group to form the amino acid structure.
  • Hydrochloride Formation : Converting the amino acid to its hydrochloride salt form for stability and solubility.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity and selectivity for specific molecular targets, particularly in neurological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may function as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and neuroprotection.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in various pharmacological contexts:

  • Neurological Disorders : The compound has been investigated for its effects on GABA receptors, which play a crucial role in regulating neuronal excitability. In vitro studies have shown that derivatives of this compound can exhibit significant binding affinity to GABA receptors, suggesting potential applications in treating anxiety and seizure disorders .
  • Antitumor Activity : Research indicates that similar compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against tumor cell lines, indicating their potential as anticancer agents .
  • Bronchodilator Effects : Some studies suggest that derivatives may possess bronchodilator properties, making them candidates for treating respiratory conditions such as asthma .

1. GABA Receptor Binding Affinity

In a study evaluating new GABA receptor ligands, compounds structurally related to this compound were tested for their ability to bind to GABA_A receptors. Results indicated high affinity (9 nM) for specific receptor subtypes, correlating with observed pharmacological effects in vivo.

2. Anticancer Activity

A series of compounds derived from similar amino acid structures were evaluated against human cancer cell lines. One notable finding was that compounds with bromine substitutions exhibited enhanced activity compared to their chlorine counterparts, with IC50 values ranging from 6.62 μM to 10.32 μM against leukemia and colon cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
GABA Receptor BindingHigh affinity (9 nM)
Antitumor ActivityIC50 values: 6.62 - 10.32 μM
BronchodilationReduction in airway hyperresponsiveness

Properties

Molecular Formula

C8H8BrClFNO2

Molecular Weight

284.51 g/mol

IUPAC Name

(2R)-2-amino-2-(2-bromo-5-fluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-6-2-1-4(10)3-5(6)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1

InChI Key

BXLKGZFBFIZGLY-OGFXRTJISA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](C(=O)O)N)Br.Cl

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.